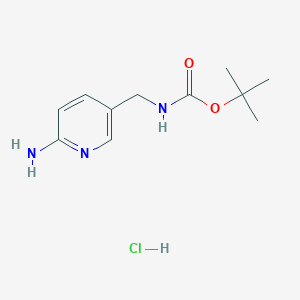
(6-Amino-pyridin-3-ylmethyl)-carbamic acid tert-butyl ester hcl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-Amino-pyridin-3-ylmethyl)-carbamic acid tert-butyl ester hydrochloride: is a chemical compound with the molecular formula C11H17N3O2.ClH . It is a derivative of pyridine, featuring an amino group at the 6-position and a carbamate ester group protected by a tert-butyl group. This compound is commonly used in organic synthesis and pharmaceutical research due to its reactive functional groups.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 6-aminopyridine as the starting material.
Reaction Steps: The amino group on the pyridine ring is first protected using a Boc (tert-butoxycarbonyl) groupdi-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (Et3N) .
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods:
Scale-Up: The synthesis can be scaled up using similar reaction conditions, with careful control of temperature and reaction time to ensure high yield and purity.
Quality Control: Industrial production involves rigorous quality control measures, including HPLC and NMR spectroscopy, to ensure the compound meets purity standards.
Análisis De Reacciones Químicas
(6-Amino-pyridin-3-ylmethyl)-carbamic acid tert-butyl ester hydrochloride: undergoes various types of chemical reactions:
Oxidation: The amino group can be oxidized to form a nitro group, resulting in 6-nitro-pyridin-3-ylmethyl)-carbamic acid tert-butyl ester hydrochloride .
Reduction: The nitro group can be reduced to an amino group, reverting it back to the original compound.
Substitution: The amino group can undergo nucleophilic substitution reactions with various electrophiles.
Hydrolysis: The Boc group can be removed by acidic hydrolysis, yielding the free amine.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) .
Reduction: Using reducing agents like tin chloride (SnCl2) or iron powder (Fe) .
Substitution: Using electrophiles such as alkyl halides in the presence of a base.
Hydrolysis: Using acids like hydrochloric acid (HCl) .
Major Products Formed:
Oxidation: 6-nitro-pyridin-3-ylmethyl)-carbamic acid tert-butyl ester hydrochloride.
Reduction: (6-Amino-pyridin-3-ylmethyl)-carbamic acid tert-butyl ester hydrochloride.
Substitution: Various substituted pyridine derivatives.
Hydrolysis: Free amine derivative.
Aplicaciones Científicas De Investigación
(6-Amino-pyridin-3-ylmethyl)-carbamic acid tert-butyl ester hydrochloride: has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to study the biological activity of pyridine derivatives.
Medicine: It serves as a precursor in the development of pharmaceuticals, particularly those targeting neurological disorders.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism by which (6-Amino-pyridin-3-ylmethyl)-carbamic acid tert-butyl ester hydrochloride exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors in biological systems.
Pathways: It may modulate signaling pathways related to neurotransmission and cellular metabolism.
Comparación Con Compuestos Similares
(6-Amino-pyridin-3-ylmethyl)-carbamic acid tert-butyl ester hydrochloride: is compared with other similar compounds:
Similar Compounds: Piperidin-3-ylmethyl-carbamic acid tert-butyl ester, Pyrrolidin-3-ylmethyl-carbamic acid tert-butyl ester.
Uniqueness: The presence of the pyridine ring and the specific placement of the amino group make this compound unique compared to its analogs.
Propiedades
IUPAC Name |
tert-butyl N-[(6-aminopyridin-3-yl)methyl]carbamate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2.ClH/c1-11(2,3)16-10(15)14-7-8-4-5-9(12)13-6-8;/h4-6H,7H2,1-3H3,(H2,12,13)(H,14,15);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGYSRENCHAPPBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CN=C(C=C1)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-Ethoxyethyl)-6-(3-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2985958.png)
![(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)(4-methylthiophen-2-yl)methanone](/img/structure/B2985960.png)
![7-(4-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]carbonyl}benzyl)-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/new.no-structure.jpg)

![2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2985963.png)
![tert-butyl 2-(chloromethyl)-6,7-dihydro-4H-thiazolo[5,4-c]pyridine-5-carboxylate](/img/structure/B2985965.png)
![2-[6-(3,4-dimethylphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2985968.png)
![1-[7-(3-Methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B2985969.png)

![3-(2-(4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2985973.png)
![(4-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B2985974.png)

